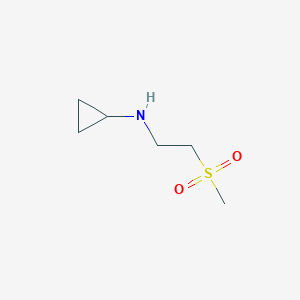

N-(2-methanesulfonylethyl)cyclopropanamine

Vue d'ensemble

Description

N-(2-methanesulfonylethyl)cyclopropanamine, also known as N-Me-3-CPA, is a cyclic amine compound. It has a molecular formula of C6H13NO2S and a molecular weight of 163.24 g/mol .

Molecular Structure Analysis

The molecule contains a total of 23 bonds, including 10 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, 1 three-membered ring, 1 secondary amine (aliphatic), and 1 sulfone .Applications De Recherche Scientifique

Catalytic and Enantioselective Cyclopropanation

One notable application involves the catalytic, enantioselective cyclopropanation of allylic alcohols, employing N,N-bis(methanesulfonyl) derivatives as chiral promoters. This methodology highlights the importance of cyclopropanes as significant motifs in medicinal chemistry, showcasing their broad utility in creating lead-like compounds and fragments for drug discovery. The process emphasizes critical experimental features for efficient cyclopropanation, including the use of ethylzinc alkoxide of the allylic alcohol as the substrate and the formation of the zinc complex of the promoter for achieving high stereoselectivity independent of olefin geometry (Denmark & O'Connor, 1997).

Divergent Synthesis of Cyclopropane-Containing Compounds

The divergent synthesis of cyclopropane-containing lead-like compounds, fragments, and building blocks utilizes a cobalt-catalyzed cyclopropanation strategy. This approach provides a versatile pathway to design and derive compounds fitting desirable chemical spaces for drug discovery. The process demonstrates how cyclopropanes serve as critical design elements in medicinal chemistry, offering a scaffold for the development of a wide range of pharmacologically active agents (Chawner, Cases-Thomas, & Bull, 2017).

Cyclopropenone Catalyzed Substitution Reactions

Cyclopropenone-catalyzed nucleophilic substitution of alcohols by methanesulfonate ion represents an innovative alternative to traditional substitution reactions. This method avoids the use of azodicarboxylates and the generation of undesired byproducts, showcasing cyclopropenone's utility in synthesizing compounds with complex functionalities without the drawbacks associated with traditional methods (Nacsa & Lambert, 2013).

Stereochemistry in Cyclopropane Derivatives

The study of stereoselective cyclopropanation reactions underscores the cyclopropane motif's significance in organic synthesis, particularly in generating compounds with specific stereochemical configurations. These reactions play a pivotal role in synthesizing natural products and testing the bonding features of cycloalkanes, further emphasizing the versatility of cyclopropane derivatives in synthetic organic chemistry (Lebel, Marcoux, Molinaro, & Charette, 2003).

Safety and Hazards

The safety precautions for handling N-(2-methanesulfonylethyl)cyclopropanamine include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and not eating, drinking, or smoking when using this product . It should be stored away from heat/sparks/open flames/hot surfaces .

Propriétés

IUPAC Name |

N-(2-methylsulfonylethyl)cyclopropanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S/c1-10(8,9)5-4-7-6-2-3-6/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZELEQBIQIGLCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCNC1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)acetamide](/img/structure/B1527125.png)

![4-Bromobenzo[b]thiophene-2-carbonitrile](/img/structure/B1527128.png)

![Benzyl 4-{[(4-chloro-2-fluorophenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate](/img/structure/B1527129.png)

![4-[(Methylthio)methyl]piperidine hydrochloride](/img/structure/B1527130.png)

![2-(Chloromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1527137.png)

![2-(Azidomethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1527138.png)

![4-Azatricyclo[4.3.1.1~3,8~]undecan-5-one hydrochloride](/img/structure/B1527141.png)

![4-Amino-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1527146.png)